molecular formula C12H15ClN2O B5473422 5-chloro-N-(1-propylcyclopropyl)nicotinamide

5-chloro-N-(1-propylcyclopropyl)nicotinamide

Cat. No.: B5473422
M. Wt: 238.71 g/mol
InChI Key: MHTWUEIKIXWMPV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-propylcyclopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-propylcyclopropyl)nicotinamide typically involves the reaction of 5-chloronicotinic acid with 1-propylcyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-propylcyclopropyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(1-propylcyclopropyl)nicotinamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infections and inflammatory conditions.

    Industry: Utilized in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-propylcyclopropyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Properties

IUPAC Name

5-chloro-N-(1-propylcyclopropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-2-3-12(4-5-12)15-11(16)9-6-10(13)8-14-7-9/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTWUEIKIXWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)NC(=O)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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